molecular formula C7H2BrClN2O2 B8582054 3-Bromo-4-chloro-5-nitrobenzonitrile

3-Bromo-4-chloro-5-nitrobenzonitrile

Cat. No.: B8582054
M. Wt: 261.46 g/mol
InChI Key: DUUZTHQVCWSIRX-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-nitrobenzonitrile (molecular formula: C₇H₂BrClN₂O₂) is a halogenated aromatic compound featuring a nitrile group, bromine, chlorine, and nitro substituents. The substitution pattern (bromo at position 3, chloro at 4, nitro at 5, and nitrile at position 1) creates a highly electron-deficient aromatic system. This structure is critical in pharmaceutical and agrochemical intermediates, where electron-withdrawing groups enhance reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula

C7H2BrClN2O2

Molecular Weight

261.46 g/mol

IUPAC Name

3-bromo-4-chloro-5-nitrobenzonitrile

InChI

InChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H

InChI Key

DUUZTHQVCWSIRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Halogenated Benzonitriles

  • Reactivity: Reduced electron withdrawal compared to the nitro-containing analog, making it less reactive in electrophilic substitutions but more suitable for directed ortho-metalation . Applications: Intermediate in pesticide synthesis .
  • 2-Bromo-5-chlorobenzonitrile (CAS 57381-37-0):

    • Structure : Bromo at position 2, chloro at 5, nitrile at position 1.
    • Reactivity : Steric hindrance near the nitrile group may limit coupling reactions.
    • Thermal Stability : Lower melting point compared to 3-bromo-4-chloro derivatives due to reduced symmetry .

Nitro-Substituted Analogs

  • 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (CAS 49674-15-9): Structure: Methylamino group replaces chlorine at position 3. Reactivity: The amino group acts as an electron donor, countering the nitro group’s electron withdrawal. This enhances solubility in polar solvents and alters regioselectivity in further substitutions . Applications: Potential use in dyes or metal-chelating agents .
  • 2-Amino-3-bromo-5-nitrobenzonitrile (CAS 827-24-7): Structure: Amino group at position 2, bromo at 3, nitro at 5. Reactivity: The amino group facilitates intramolecular hydrogen bonding, stabilizing intermediates in Suzuki-Miyaura couplings . Synthesis Challenges: Requires protection/deprotection strategies to avoid nitro group reduction during amination .

Functional Group Variations

  • 3-Bromo-4-(difluoromethoxy)-5-fluorobenzonitrile :

    • Structure : Difluoromethoxy at position 4, fluorine at 5.
    • Reactivity : Fluorine’s electronegativity and difluoromethoxy’s lipophilicity enhance membrane permeability in bioactive molecules.
    • Applications : Candidate for CNS-targeting pharmaceuticals .
  • 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile: Structure: Incorporates a pyrazole ring and trifluoromethyl group. Reactivity: The pyrazole ring enables coordination with transition metals, useful in catalysis. Crystallography: Single-crystal X-ray studies confirm planar geometry, critical for π-stacking in solid-state reactions .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) LogP
3-Bromo-4-chloro-5-nitrobenzonitrile Not reported Moderate (DMF, DMSO) ~2.8†
3-Bromo-4-chlorobenzonitrile 110–112* High (THF, Acetone) 2.1
2-Bromo-5-chlorobenzonitrile 95–97* Moderate (Ethanol) 2.3

*Predicted based on analog data ; †Estimated via computational models.

Preparation Methods

Benzoic Acid Precursor Pathway

The most widely documented method involves converting a pre-functionalized benzoic acid derivative to the target nitrile via a two-step process:

Step 1: Synthesis of 3-Bromo-4-chloro-5-nitrobenzoic Acid

  • Nitration : Introduce the nitro group at position 5 by treating 3-bromo-4-chlorobenzoic acid with a nitrating mixture (fuming HNO₃/H₂SO₄) at 0–5°C. The chloro and bromo groups act as ortho/para directors, favoring nitro placement at the meta position relative to the carboxyl group.

  • Yield : ~75–80% under controlled conditions.

Step 2: Conversion to Nitrile

  • Reagents : React the nitro-functionalized benzoic acid with methanesulphonamide (1.2 equiv) and phosphorus pentachloride (2.5 equiv) at 175–180°C.

  • Mechanism :

    • Benzoic acid reacts with PCl₅ to form benzoyl chloride and POCl₃.

    • Methanesulphonamide reacts with excess PCl₅ to generate methanesulphonyltrichlorophosphazene.

    • The benzoyl chloride intermediate undergoes nucleophilic displacement with the phosphazene reagent, eliminating methanesulphonyl chloride and POCl₃ to yield the nitrile.

  • Workup : Distill off POCl₃ and HCl, then treat the residue with dilute NH₄OH to neutralize excess reagents.

  • Yield : 85–90% after recrystallization from ethanol/water.

Direct Halogen Substitution Using Copper(I) Cyanide

An alternative route substitutes a halogen atom in a polyhalogenated nitrobenzene precursor with a cyano group:

Starting Material : 3-Bromo-4,5-dichloronitrobenzene

  • Reaction Conditions :

    • Reagent: CuCN (1.3 equiv) in N-methylpyrrolidone (NMP) at 160–170°C for 4–6 hours.

    • Selectivity: The chloro group at position 4 is preferentially replaced due to steric and electronic effects.

  • Workup : Pour the reaction mixture into cold toluene, filter inorganic residues, and concentrate the filtrate to isolate the product.

  • Yield : 70–75%.

Critical Reaction Parameters

Temperature Optimization

  • Nitrile Formation : Reactions proceed sluggishly below 150°C, with optimal rates at 175–180°C. Elevated temperatures (>190°C) promote side reactions, including decomposition of the nitro group.

  • Bromination/Nitration : Low temperatures (0–5°C) are essential to suppress polysubstitution during nitration.

Solvent Systems

  • Polar Aprotic Solvents : DMF or NMP enhances CuCN-mediated cyanation by stabilizing ionic intermediates.

  • Distillation Solvents : Toluene or benzene efficiently separates POCl₃ and HCl during workup.

Industrial-Scale Production Considerations

Batch Reactor Design

  • Material : Glass-lined steel reactors resist corrosion from PCl₅ and HCl.

  • Distillation Setup : Fractional distillation columns remove POCl₃ (b.p. 105°C) and HCl (b.p. −85°C) in situ, improving reaction efficiency.

Waste Management

  • Byproducts : POCl₃ and methanesulphonyl chloride are neutralized with aqueous NH₄OH, generating ammonium phosphate and methanesulphonamide for recycling.

Comparative Analysis of Methods

Parameter Benzoic Acid Pathway CuCN Substitution
Starting Material CostHigh (custom synthesis)Moderate (commercially available)
Reaction Time8–12 hours4–6 hours
Yield85–90%70–75%
Byproduct ComplexityHigh (POCl₃, HCl)Low (NaCl, Cu salts)
ScalabilityExcellentModerate

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue : Competing nitro placement at positions 2 or 6 due to the ortho/para-directing effects of halogens.

  • Solution : Use excess H₂SO₄ to enhance nitronium ion concentration, favoring meta substitution.

Nitrile Group Stability

  • Issue : Degradation under prolonged heating >190°C.

  • Solution : Implement temperature-controlled reactors with rapid quenching post-reaction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-chloro-5-nitrobenzonitrile, and how do reaction conditions influence regioselectivity?

  • Methodology : Start with a benzonitrile precursor and perform sequential electrophilic substitutions. For example, bromination (using Br₂/FeBr₃) followed by chlorination (Cl₂/AlCl₃) and nitration (HNO₃/H₂SO₄). Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict electronic effects of substituents. Validate intermediates via HPLC and ¹H NMR .
  • Key Considerations : Nitro groups are meta-directing, while halogens (Br, Cl) are ortho/para-directing. Competing directing effects require precise temperature control (e.g., nitration at 0–5°C to minimize side reactions) .

Q. How can purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Quantify purity (>95%) with a C18 column and acetonitrile/water mobile phase.
  • FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. Compare to reference spectra of analogs like 3-bromo-4-fluorobenzonitrile .
  • Mass Spectrometry : Verify molecular weight (MW = 261.46 g/mol) via ESI-MS .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group or nitro reduction. Monitor degradation via periodic TLC analysis using silica gel plates and hexane/ethyl acetate (7:3) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and nitro substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Electronic Analysis : Use Hammett constants (σₘ for NO₂ = +1.43; σₚ for Br = +0.26) to predict reactivity. The electron-withdrawing nitro group reduces electron density at the para position, favoring oxidative addition at the bromine site .
  • Experimental Design : Test coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Compare yields when substituting Br vs. Cl; bromine typically shows higher reactivity due to better leaving-group ability .

Q. What computational methods can predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic centers.
  • Validate predictions experimentally by reacting with amines (e.g., morpholine) in DMF at 80°C. LC-MS can track substitution at the chloro (less activated) vs. bromo (more activated) sites .

Q. How to resolve contradictions in reported solubility data for halogenated benzonitriles?

  • Case Study : Some sources list this compound as DMSO-soluble, while others note limited solubility.
  • Methodology :

  • Conduct a solubility screen using a standardized protocol (e.g., 10 mg compound in 1 mL solvent, 24h stirring at 25°C).
  • Compare results with analogs like 4-bromo-2-chlorobenzonitrile (solubility: 12 mg/mL in DMSO ).
  • Use Hansen solubility parameters to rationalize discrepancies (e.g., polar vs. nonpolar solvents) .

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